Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride
Description
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride is a piperidine derivative characterized by a benzyl group at the 1-position, a hydroxyl group at the 4-position, and a methyl ester carboxylate moiety also at the 4-position. This compound is of interest in medicinal chemistry due to its structural features, which may influence receptor binding, solubility, and metabolic stability.
Properties
Molecular Formula |
C14H20ClNO3 |
|---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12;/h2-6,17H,7-11H2,1H3;1H |
InChI Key |
FOLCBOPPAKXOJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride typically involves the reaction of 1-benzyl-4-hydroxypiperidine-4-carbonitrile with concentrated hydrochloric acid. The reaction is carried out at 90°C for one hour, followed by concentration and drying under high vacuum .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and ester moieties. Below is a systematic comparison:
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Positional Isomerism : Methyl 1-Benzyl-4-hydroxypiperidine-4-carboxylate HCl uniquely features hydroxyl and methyl ester groups at the 4-position, while analogs like Methyl 1-Benzyl-4-oxopiperidine-3-carboxylate HCl () place the oxo group at the 3-position.
- Functional Group Impact : The hydroxyl group in the target compound may enhance hydrogen bonding compared to oxo-containing analogs, influencing solubility and target interactions.
Physicochemical and Pharmacological Implications
- Hydroxyl vs. However, oxo groups may enhance stability against oxidation.
- Benzyl Substitution : The benzyl group at the 1-position is conserved in several analogs (), suggesting a role in hydrophobic interactions or π-π stacking in receptor binding.
- Safety Profiles: Limited toxicological data are available for many analogs.
Case Study: Yohimbine Hydrochloride (Indirect Analog)
Unlike the target compound, Yohimbine is a yohimban derivative with α2-adrenergic receptor antagonism. This highlights how ester and heterocyclic moieties can diverge in pharmacological applications despite superficial similarities.
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